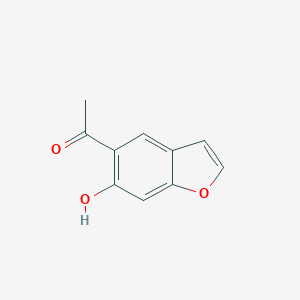

1-(6-Hydroxybenzofuran-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-hydroxy-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)8-4-7-2-3-13-10(7)5-9(8)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFMHYCAEFKSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465725 | |

| Record name | 1-(6-hydroxybenzofuran-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-20-9 | |

| Record name | 1-(6-hydroxybenzofuran-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 1 6 Hydroxybenzofuran 5 Yl Ethanone and Its Analogs

Direct Synthesis Approaches to 1-(6-Hydroxybenzofuran-5-yl)ethanone

Multi-Step Functional Group Transformation Sequences

A common and practical approach to the synthesis of 1-(6-Hydroxybenzofuran-5-yl)ethanone involves a multi-step sequence starting from readily available precursors. An optimized process for the preparation of the core 6-hydroxybenzofuran (B80719) structure has been described, which can then be functionalized. researchgate.net This process typically begins with the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with chloroacetic acid. The subsequent step involves the formation of 6-methoxybenzofuran (B1631075) through treatment with acetic anhydride (B1165640). Finally, demethylation using a reagent such as sodium 1-dodecanethiolate affords 6-hydroxybenzofuran. researchgate.net

Following the formation of 6-hydroxybenzofuran, an acetyl group can be introduced at the 5-position via a Friedel-Crafts acylation or a similar electrophilic substitution reaction. This sequence provides a reliable and scalable route to the target compound.

Pechmann Condensation-Initiated Pathways for Hydroxybenzofuran Precursors

The Pechmann condensation is a well-established method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov This methodology can be adapted to generate hydroxybenzofuran precursors. By carefully selecting the phenolic substrate and the β-ketoester, a coumarin (B35378) intermediate is formed which can then be further modified. The mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. wikipedia.org

While traditionally used for coumarin synthesis, the principles of the Pechmann condensation can be applied to construct the core heterocyclic system of hydroxybenzofurans, which can subsequently be converted to 1-(6-Hydroxybenzofuran-5-yl)ethanone. The reaction conditions can be optimized by using various acid catalysts to improve yields and reaction times. jetir.org

Palladium and Copper-Catalyzed Cyclization Reactions for Benzofuran (B130515) Ring Formation

Modern synthetic methodologies often employ transition metal catalysis to achieve efficient and selective bond formations. Both palladium and copper catalysts have been successfully utilized in the synthesis of the benzofuran ring system.

Palladium-catalyzed strategies often involve the cyclization of appropriately substituted phenols and alkynes or enynes. nih.govrsc.org For instance, a palladium-catalyzed tandem C-H functionalization and cyclization of benzoquinones with terminal alkynes has been reported for the synthesis of 5-hydroxybenzofuran derivatives. nih.gov These methods are valued for their high functional group tolerance and can provide access to a wide range of substituted benzofurans under relatively mild conditions. rsc.org

Copper-catalyzed methods also provide a powerful tool for benzofuran synthesis. rsc.org A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, which proceeds in a one-pot manner. rsc.org This transformation involves a sequential nucleophilic addition and an oxidative cyclization. Copper catalysts can also mediate intramolecular dehydrogenative C-O coupling reactions to form the benzofuran ring. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

|---|---|---|

| Palladium-based | C-H Functionalization/Cyclization | High functional group tolerance, mild reaction conditions. |

| Copper-based | Aerobic Oxidative Cyclization | One-pot procedure, use of molecular oxygen as an oxidant. |

Derivatization from 1-(6-Hydroxybenzofuran-5-yl)ethanone as a Key Intermediate

Once synthesized, 1-(6-Hydroxybenzofuran-5-yl)ethanone becomes a versatile building block for the creation of more complex heterocyclic systems.

Vilsmeier-Haack Reaction for Furo[3,2-g]chromene-6-carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a substituted amide (such as dimethylformamide) and phosphorus oxychloride to introduce a formyl group onto an electron-rich aromatic ring. thieme-connect.deijpcbs.com This reaction can be applied to 1-(6-Hydroxybenzofuran-5-yl)ethanone to initiate a cyclization cascade, leading to the formation of furo[3,2-g]chromene-6-carbaldehyde derivatives. The reaction proceeds through the formation of a Vilsmeier reagent, which acts as the electrophile. thieme-connect.de The initial formylation is often followed by an intramolecular cyclization to construct the chromene ring system. This methodology provides a direct route to valuable fused heterocyclic compounds.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone. scispace.comchemrevlett.com In this context, 1-(6-Hydroxybenzofuran-5-yl)ethanone serves as the ketone component, which is condensed with various aromatic aldehydes to produce a diverse library of benzofuran-containing chalcones. nih.govekb.eg

These chalcones are valuable synthetic intermediates themselves and can be used to construct other heterocyclic systems such as pyrazolines, isoxazoles, and benzodiazepines. ekb.egcore.ac.uk The reaction is typically carried out in the presence of an aqueous alkali base. chemrevlett.com

| Aromatic Aldehyde | Resulting Chalcone Derivative |

|---|---|

| Benzaldehyde | 1-(6-Hydroxybenzofuran-5-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(6-Hydroxybenzofuran-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(6-hydroxybenzofuran-5-yl)prop-2-en-1-one |

Introduction of Various Aryl Substituents at the Benzofuran C-2 Position

The functionalization of the C-2 position of the benzofuran ring with aryl groups is a critical step in the synthesis of many biologically active analogs of 1-(6-hydroxybenzofuran-5-yl)ethanone. A variety of catalytic and non-catalytic methods have been developed to achieve this transformation, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Recent research has demonstrated a robust method for the direct C-2 arylation of benzofurans at room temperature using commercially available aryl iodides. This method exhibits complete C-2 regioselectivity and is compatible with a wide array of functional groups, including those that are sensitive to heat. nsf.gov The proposed mechanism for this transformation involves a Heck-type oxyarylation, supported by the identification of a key carbopalladation intermediate. nsf.gov This approach is particularly advantageous as it avoids the harsh conditions often required by other cross-coupling methods. nsf.gov

Palladium-catalyzed C-H functionalization has also emerged as a powerful tool for introducing aryl substituents. For instance, a palladium-catalyzed reaction between N-tosylhydrazones and iodobenzene-joined alkynes has been reported for the synthesis of benzofuran derivatives. nih.gov Another strategy involves the palladium and copper co-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. nih.govacs.org The use of a copper iodide co-catalyst was found to be essential for achieving high yields of the desired 2-arylbenzofuran products. nih.govacs.org

Furthermore, rhodium-mediated catalysis has been employed for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids, providing a pathway to chemodivergent generation of benzofuran skeletons. nih.govacs.org It has been observed that substrates bearing electron-donating substituents tend to produce higher yields of the target molecules. nih.govacs.org Metal-free approaches, such as the use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes, also provide an effective route to 2-arylbenzofurans. organic-chemistry.org

The following table summarizes various methodologies for the introduction of aryl substituents at the C-2 position of benzofurans:

| Catalyst/Reagent | Reactants | Key Features | Yields |

| Pd(OAc)₂ / Ag₂O | Benzofuran, Aryl iodides | Room temperature, complete C-2 regioselectivity, tolerance of heat-sensitive groups. nsf.gov | Not specified |

| (PPh₃)PdCl₂ / CuI | Terminal alkynes, Iodophenols | Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org | 84-91% nih.gov |

| Rh-based catalyst | Propargyl alcohols, Aryl boronic acids | Relay rhodium-mediated catalysis. nih.govacs.org | High yields nih.gov |

| PhI(OAc)₂ | ortho-Hydroxystilbenes | Metal-free oxidative cyclization. organic-chemistry.org | Good yields organic-chemistry.org |

Emerging Synthetic Methodologies for Benzofuran Construction Relevant to the Compound

The construction of the benzofuran nucleus itself is a fundamental aspect of synthesizing 1-(6-hydroxybenzofuran-5-yl)ethanone and its derivatives. Researchers are continuously developing novel strategies to improve efficiency, atom economy, and access to complex molecular architectures.

Tandem reactions that form multiple bonds in a single operation are highly desirable for their efficiency. A notable example is the synthesis of 5-hydroxybenzofurans through a PIDA (phenyliodine(III) diacetate)-mediated tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones. researchgate.netthieme-connect.de This one-pot reaction directly functionalizes the aromatic C(sp²)-H of hydroquinones and can produce the target molecules in yields up to 96%. researchgate.netthieme-connect.de The reaction proceeds through the in situ oxidation of hydroquinones, followed by a coupling-cyclization sequence. thieme-connect.de

Another innovative approach involves a palladium-catalyzed tandem C-H functionalization and cyclization of benzoquinones with terminal alkynes. nih.gov This method is particularly noteworthy as the benzoquinone serves as both a reactant and an oxidant, and the reaction proceeds without the need for an external base, ligand, or oxidant. nih.gov

The synthesis of highly substituted benzofurans often presents significant challenges. A groundbreaking development in this area is a novel substituent migration reaction that enables the synthesis of complex benzofurans from simple aromatic compounds. tus.ac.jp This technique involves the reaction of a substituted phenol with an alkynyl sulfoxide (B87167) in the presence of trifluoroacetic anhydride (TFAA). tus.ac.jp The process is initiated by the TFAA-mediated activation of the alkynyl sulfoxide, leading to the formation of a five-membered ring. This is followed by a charge-accelerated sigmatropic rearrangement, which facilitates the migration of a functional group to an adjacent position on the phenol ring, ultimately forming the benzofuran structure. tus.ac.jp This method has proven versatile for synthesizing a variety of highly functionalized and even fully substituted benzofurans. tus.ac.jprsc.orgresearchgate.net

The table below highlights key features of these emerging synthetic methodologies:

| Methodology | Key Reagents/Catalysts | Reaction Type | Key Advantages |

| Tandem Oxidative Coupling and Cyclization | PIDA, ZnI₂ researchgate.netthieme-connect.de | One-pot, tandem reaction | High yields (up to 96%), direct C-H functionalization. researchgate.netthieme-connect.de |

| Tandem C-H Functionalization and Cyclization | Palladium catalyst nih.gov | Tandem reaction | No external base, ligand, or oxidant required. nih.gov |

| Substituent Migration Reaction | Alkynyl sulfoxide, TFAA tus.ac.jp | Rearrangement/Migration | Access to highly and fully substituted benzofurans. tus.ac.jprsc.orgresearchgate.net |

Microwave-assisted organic synthesis has gained prominence as a method to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of benzofuran derivatives. nih.govsemanticscholar.orgnih.gov For instance, microwave irradiation has been used to synthesize benzofuran-oxadiazole and benzofuran-triazole derivatives, resulting in good to excellent yields (60-96%) in significantly shorter reaction times compared to conventional heating methods. nih.gov Specifically, the synthesis of S-alkylated products of benzofuran-oxadiazole under microwave irradiation was achieved in 60 seconds with yields of 69-94%, whereas conventional methods required 24 hours for lower yields. nih.gov Similarly, benzofuran-triazole motifs were obtained in high yields (68-96%) within 70 seconds. nih.gov

Microwave-assisted synthesis has also been employed to prepare benzofuran-3(2H)-ones. semanticscholar.orgresearchgate.net This method provides rapid access to these important dihydrobenzofuranones in moderate yields (43% to 58%). semanticscholar.orgresearchgate.net The optimization of reaction conditions, including temperature and solvent, is crucial for the success of these microwave-assisted protocols. researchgate.net

Mechanistic Investigations of 1-(6-Hydroxybenzofuran-5-yl)ethanone Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of benzofurans is crucial for optimizing existing methods and designing new, more efficient synthetic routes.

Computational studies, particularly using density functional theory (DFT), have provided valuable insights into the mechanisms of transition metal-catalyzed benzofuran syntheses. For the palladium-catalyzed synthesis of 5-hydroxybenzofuran derivatives, mechanistic studies have explored different reaction pathways, including the sequence of reactant coordination and the nature of the C-H activation step. globethesis.com One proposed mechanism involves the initial reaction of the palladium catalyst with a molecule of phenylacetylene, followed by coordination with benzoquinone, and finally reaction with a second molecule of phenylacetylene. globethesis.com The C-H activation is suggested to proceed via a concerted metalation-deprotonation (CMD) mechanism. globethesis.com

In the acid-catalyzed cyclization of acetals to form the benzofuran core, quantum mechanics (QM) analyses have been used to predict the regioselectivity of the reaction. wuxiapptec.com The mechanism involves the initial protonation of the substrate, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent nucleophilic attack by the phenyl ring leads to the cyclized product. wuxiapptec.com Analysis of the highest occupied molecular orbital (HOMO) and electron density surface (EDS) of the key oxonium ion intermediate can help predict the major regioisomer formed. wuxiapptec.com

For the tandem in situ oxidative coupling and cyclization reaction for the synthesis of 5-hydroxybenzofurans, two plausible pathways have been proposed. thieme-connect.de The favored pathway involves a 1,4-Michael addition of the enol tautomer of the β-dicarbonyl compound to an in situ generated quinone intermediate, followed by cyclization and subsequent aromatization. thieme-connect.de This is supported by the observation that hydroquinone (B1673460) substrates with electron-donating groups give higher yields. thieme-connect.de

Studies on Catalytic Roles in Benzofuran Formation

The construction of the benzofuran nucleus, a core structure in many natural products and pharmacologically active compounds, is a focal point of synthetic organic chemistry. While direct catalytic strategies for the synthesis of 1-(6-Hydroxybenzofuran-5-yl)ethanone are not extensively detailed in the literature, a wealth of research exists on the catalytic formation of the benzofuran ring system. These methodologies, primarily involving transition metals, provide a foundational understanding and procedural basis for synthesizing a wide array of substituted benzofurans, including analogs of the target compound. The primary catalytic approaches involve intramolecular cyclization and intermolecular coupling/annulation reactions, with palladium, copper, and gold catalysts playing prominent roles. nih.govnumberanalytics.com

Transition-metal-catalyzed reactions are a cornerstone of modern organic synthesis due to their efficiency and selectivity. nih.gov For benzofuran synthesis, these methods often rely on the formation of a key C-O bond to close the furan (B31954) ring onto the benzene (B151609) core. Catalysts facilitate this by activating substrates, often through oxidative addition or by coordinating with alkynes, which enables nucleophilic attack by a strategically positioned hydroxyl group. nih.govrsc.org

Palladium-Catalyzed Methodologies

Palladium catalysis is one of the most powerful and versatile tools for constructing benzofuran rings. tandfonline.com These methods often proceed through intramolecular cyclization of appropriately substituted phenols or via multi-component reactions that build the heterocyclic system in a single pot.

One prominent strategy involves the Sonogashira cross-coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization (heteroannulation). nih.govacs.org This domino reaction sequence is highly efficient for creating 2,3-disubstituted benzofurans. organic-chemistry.org The palladium catalyst, often in conjunction with a copper co-catalyst, facilitates the initial C-C bond formation between the iodophenol and the alkyne. nih.govacs.org The subsequent cyclization can then be promoted by the palladium catalyst or another reagent. The use of microwave irradiation has been shown to accelerate these reactions and improve yields. nih.gov

Another significant advancement is the palladium-catalyzed C-H activation/oxidation tandem reaction. This approach allows for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes without the need for pre-functionalized starting materials, enhancing atom economy. rsc.org The mechanism is thought to involve the formation of a palladacycle intermediate, followed by reductive elimination and oxidative cyclization to yield the benzofuran product. rsc.org Furthermore, palladium has been used to catalyze the annulation of phenols and acetylenes to form the benzofuran ring.

Palladium catalysts are also effective in the intramolecular O-arylation of 1-(2-haloaryl)ketones. This method involves the formation of an enolate which then undergoes a palladium-catalyzed cyclization to form the C7a–O bond, yielding 2,3-disubstituted benzofurans. nih.gov

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Precursors | Catalyst System | Key Reaction Type | Product Type | Yield (%) | Ref |

| o-Iodophenols, Terminal Alkynes, Aryl Iodides | PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling / Cyclization | 2,3-Disubstituted Benzofurans | Good to Excellent | nih.gov |

| 2-Hydroxystyrenes, Iodobenzenes | Pd(OAc)₂ | C-H Activation / Oxidation | Substituted Benzofurans | Moderate to Good | rsc.org |

| 1,6-Enynes, Disilanes | Pd(dba)₂ / P(o-tol)₃ | Tandem Cyclization / Silylation | Silyl Benzofurans | Moderate to Good | rsc.org |

| o-Bromophenols, Enolizable Ketones | Pd Catalyst | Enolate Arylation / Cyclization | Differentially Substituted Benzofurans | Moderate to Excellent | acs.org |

| 2-(2-Bromophenoxy)acetates, Terminal Acetylenes | Pd(OAc)₂ / Xantphos | Sonogashira Coupling / Cycloisomerization | 2,3-Disubstituted Benzofurans | Good to Excellent | organic-chemistry.org |

Copper-Catalyzed Syntheses

Copper catalysts offer a cost-effective and efficient alternative to palladium for benzofuran synthesis. nih.govacs.org Copper-catalyzed methods are particularly noted for their utility in Ullmann-type condensations and aerobic oxidative cyclizations. acs.org

A significant copper-catalyzed route is the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This method allows for the regioselective synthesis of polysubstituted benzofurans using molecular oxygen as a green oxidant. The reaction proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative C-O bond formation. rsc.org

Copper is also employed to catalyze the intramolecular dehydrogenative C-O coupling. For instance, the synthesis of benzothieno[3,2-b]benzofurans has been achieved through a copper-mediated intramolecular C-H/O-H coupling, which proceeds via a radical pathway. rsc.org While not a direct synthesis of the target compound, this demonstrates the capability of copper to forge the crucial C-O bond in fused heterocyclic systems. One-pot reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides with copper catalysis have also been established for the rapid synthesis of functionalized benzofurans. acs.org

Table 2: Selected Copper-Catalyzed Benzofuran Formation Reactions

| Precursors | Catalyst System | Key Reaction Type | Product Type | Yield (%) | Ref |

| Phenols, Alkynes | CuI | Aerobic Oxidative Cyclization | Polysubstituted Benzofurans | Not Specified | rsc.org |

| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | CuI | C-C Coupling / Tandem Transformations | Functionalized Benzofurans | High | acs.org |

| 2-Hydroxy-3-(thiophen-2-yl)benzo[b]thiophenes | Cu(OAc)₂ | Intramolecular Dehydrogenative C-H/O-H Coupling | Benzothieno[3,2-b]benzofurans | 64-91 | rsc.org |

| o-Iodophenols, Aryl Acetylenes | CuI | Coupling / Cyclization (Palladium-Free) | 2-Arylbenzo[b]furans | Good to Excellent | researchgate.net |

| 1-Arylketones | FeCl₃ / Residual Cu | O-Arylation | 2-Arylbenzo[b]furans | 55-75 | nih.gov |

Gold-Catalyzed Approaches

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes toward nucleophilic attack, making them highly suitable for benzofuran synthesis via cyclization reactions. rsc.org

One elegant strategy involves a gold-catalyzed cascade reaction beginning with the intermolecular alkoxylation of quinols with alkynyl esters, followed by a Claisen rearrangement and condensation to furnish diverse benzofuran derivatives. acs.orgmatilda.scienceacs.org The high Lewis acidity of the gold catalyst facilitates the entire one-pot cascade. acs.org

Another approach is the migratory cyclization of 2-alkynylaryl ethers. Gold(I)-NHC (N-Heterocyclic Carbene) complexes catalyze the intramolecular carboalkoxylation of these substrates, proceeding efficiently at room temperature with low catalyst loading to produce 2,3-disubstituted benzofurans. rsc.orgmorressier.com

Table 3: Examples of Gold-Catalyzed Benzofuran Synthesis

| Precursors | Catalyst System | Key Reaction Type | Product Type | Yield (%) | Ref |

| Quinols, Alkynyl Esters | JohnPhosAuCl / AgNTf₂ | Alkoxylation / Claisen Rearrangement / Condensation Cascade | Diverse Benzofuran Derivatives | Moderate to Good | nih.govacs.org |

| 2-Alkynylaryl Benzyl Ethers | Gold(I)-IPr Hydroxide Dimer | Migratory Cyclization | 2,3-Disubstituted Benzofurans | Moderate to Good | rsc.orgmorressier.com |

Other Catalytic Systems

Beyond the dominant use of palladium, copper, and gold, other transition metals have also been successfully employed. Rhodium catalysts, for instance, have been used for the arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. acs.org Nickel catalysts can promote the intramolecular nucleophilic addition of aryl halides to aryl ketones to form benzofurans. acs.org Furthermore, iron-catalyzed intramolecular C-O bond formation has been reported for the synthesis of benzofuran natural products. nih.gov In some cases, transition-metal-free syntheses have been developed, utilizing strong bases like potassium t-butoxide to promote intramolecular cyclization. nih.govresearchgate.net

Natural Occurrence and Biosynthetic Origin of 1 6 Hydroxybenzofuran 5 Yl Ethanone

Isolation and Characterization from Plant Species

The Asteraceae family is a prominent source of natural benzofuran (B130515) derivatives. nih.govmdpi.com Phytochemical investigations into various genera within this family, such as Senecio and Petasites, have led to the isolation of several structurally related acetophenones.

Senecio glaucus L., a member of the Asteraceae family, has been identified as a source of various benzofuran derivatives. A phytochemical study of the aerial parts of this plant led to the isolation and characterization of three key benzofuran compounds. ekb.egekb.egresearchgate.net Although not the specific title compound, these structures share the core 6-hydroxybenzofuran (B80719) or 6-methoxybenzofuran (B1631075) skeleton with an acetyl group at position 5.

The isolated compounds were identified using spectroscopic methods. ekb.eg The structures elucidated were 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone (B97240) (also known as Euparin), 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone (Euparone), and 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone (Euparone methyl ether). ekb.egekb.eg

Table 1: Benzofuran Derivatives Isolated from Senecio glaucus L.

| Compound Name | Common Name | Molecular Formula | Reference |

|---|---|---|---|

| 1-(6-hydroxy-2-(prop-1-en-2-yl) benzofuran-5-yl) ethanone | Euparin | C13H12O3 | ekb.eg |

| 1-1'-(6-hydroxybenzofuran-2,5-diyl) diethanone | Euparone | C12H10O4 | ekb.eg |

| 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone | Euparone methyl ether | C13H12O4 | ekb.eg |

The compound 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone (Euparin), a derivative of the title compound, has been isolated from the roots and rhizomes of Petasites hybridus (Butterbur), another plant in the Asteraceae family. nih.govtandfonline.comsid.irnih.gov This finding highlights the prevalence of the 6-hydroxybenzofuran-5-yl ethanone scaffold within this plant genus. sid.ir

Other genera in the Asteraceae family, such as Eupatorium, are also known to produce a variety of benzofuran and dihydrobenzofuran derivatives. mdpi.com For instance, investigations into the roots of Eupatorium heterophyllum have yielded complex benzofuran oligomers, demonstrating the biosynthetic diversity within this chemical class in the Asteraceae family. mdpi.com The widespread occurrence of these compounds across different genera suggests their chemotaxonomic significance. mdpi.comekb.eg

Occurrence in Fungi and Other Biological Systems

The benzofuran structural unit is not exclusive to the plant kingdom. It has also been identified in metabolites produced by fungi, indicating a broader distribution in biological systems.

Chemical studies on fungi of the genus Laetiporus, a group of wood-rotting basidiomycetes, have led to the isolation of compounds containing the benzofuran core. researchgate.netresearchgate.net For example, a study on the fruiting bodies of Laetiporus sulphureus var. miniatus resulted in the isolation of a benzofuran glycoside named masutakeside I, along with known compounds like egonol (B1663352) and demethoxyegonol, which are also benzofuran derivatives. nih.govphcogj.com The presence of these metabolites underscores the capability of Laetiporus species to synthesize the benzofuran ring system, which forms the backbone of 1-(6-hydroxybenzofuran-5-yl)ethanone. researchgate.netphcogj.com

Putative Biosynthetic Pathways for Hydroxybenzofuran Acetophenones

The biosynthesis of benzofuran derivatives in plants is thought to involve precursors from key metabolic pathways. A proposed biosynthetic pathway for the benzofurans isolated from Senecio glaucus has been suggested. ekb.egekb.eg While the precise enzymatic steps for 1-(6-hydroxybenzofuran-5-yl)ethanone are not fully elucidated, the general pathway for related hydroxybenzofuran acetophenones is believed to originate from intermediates of the shikimate and acetate (B1210297) pathways.

The formation of the aromatic ring and the acetyl group characteristic of acetophenones likely involves precursors derived from phenylpropanoid metabolism. The subsequent formation of the furan (B31954) ring is a critical step. One proposed mechanism involves the cyclization of an appropriately substituted acetophenone (B1666503) precursor. For many natural benzofurans, this process is thought to involve the oxidative cyclization of a phenolic precursor. The synthesis of related 3-acylbenzofurans can be achieved in the laboratory from 2-hydroxychalcones, which suggests that similar phenolic ketone structures could serve as intermediates in the biosynthetic pathway. nih.gov The diversity of substitution patterns observed in nature, such as the isopropenyl group in Euparin or the additional acetyl group in Euparone, arises from further enzymatic modifications of a common benzofuran intermediate. ekb.eg

Table of Mentioned Compounds

Biological Activities and Structure Activity Relationship Sar Studies of 1 6 Hydroxybenzofuran 5 Yl Ethanone and Its Derivatives

Antimicrobial Research

The benzofuran (B130515) scaffold is a core structure in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects. nih.govrsc.org Research into derivatives of 1-(6-hydroxybenzofuran-5-yl)ethanone has explored their potential to combat various pathogenic microbes.

Derivatives of 1-(6-hydroxybenzofuran-5-yl)ethanone have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. In one study, 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone, a naturally occurring derivative, demonstrated potent activity against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). ekb.eg This compound, along with a similar derivative, 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone, showed greater potency than its methoxy-substituted counterpart against these bacterial strains. ekb.eg This suggests that the hydroxyl group plays a crucial role in its antibacterial mechanism. General studies on benzofurans confirm that derivatives with a hydroxyl group at the C-6 position often exhibit excellent antibacterial activities. nih.gov

| Compound | Target Bacteria | Observed Efficacy |

| 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone | S. aureus, E. coli | Potent activity observed. ekb.eg |

| 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone | S. aureus, E. coli | Potent activity observed. ekb.eg |

| 1-1'-(6-methoxybenzofuran-2,5-diyl)diethanone | S. aureus, E. coli | Less potent compared to its hydroxylated counterparts. ekb.eg |

The antifungal potential of these compounds has also been a subject of investigation. However, the results have been less promising compared to their antibacterial effects. The crude extract from which 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone was isolated, as well as the isolated compound itself, showed weak antifungal activity against the pathogenic fungi Candida albicans (C. albicans) and Aspergillus flavus (A. flavus). ekb.eg This indicates a degree of selectivity in the antimicrobial spectrum of these specific benzofuran derivatives, with more pronounced effects on bacteria than on fungi.

| Compound | Target Fungi | Observed Efficacy |

| 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone | C. albicans, A. flavus | Weak activity observed. ekb.eg |

| 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone | C. albicans, A. flavus | Weak activity observed. ekb.eg |

| 1-1'-(6-methoxybenzofuran-2,5-diyl)diethanone | C. albicans, A. flavus | Weak activity observed. ekb.eg |

Structure-activity relationship (SAR) studies help to elucidate how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, substitutions on the core ring system are critical determinants of antimicrobial potency.

Research has shown that the presence of a hydroxyl group at the C-6 position of the benzofuran ring is associated with excellent antibacterial activity. nih.gov This is supported by direct comparative studies where 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone and 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone were found to be more potent against S. aureus and E. coli than the corresponding C-6 methoxy (B1213986) derivative (1-1'-(6-methoxybenzofuran-2,5-diyl)diethanone). ekb.eg This highlights the importance of the free hydroxyl group for antibacterial efficacy. Furthermore, studies on other benzofuran series have indicated that electron-withdrawing groups tend to increase potency, while electron-donating groups may weaken antimicrobial activity. nih.gov

Antiproliferative and Anticancer Research

The structural motif of benzofuran is also found in compounds with significant antiproliferative and anticancer properties. researchgate.net Consequently, 1-(6-hydroxybenzofuran-5-yl)ethanone and its analogues have been investigated for their potential as cancer therapeutic agents.

A naturally occurring derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, has been shown to possess cytotoxic and apoptotic effects on the MCF-7 human breast cancer cell line. researchgate.netnih.gov Studies demonstrated that this compound could inhibit the proliferation of MCF-7 cells in a concentration-dependent manner. researchgate.netnih.gov

Research on other classes of compounds, such as thio-derivatives of hydroxytyrosol, has highlighted their anti-proliferative activities against the human leukemia cell line HL-60. nih.gov These studies show that such compounds can be effective in inducing apoptosis and inhibiting proliferation in both parental HL-60 cells and their multi-drug resistant counterparts. nih.gov While direct studies of 1-(6-hydroxybenzofuran-5-yl)ethanone on HL-60 cells are less documented in the provided sources, the known anticancer activity of the benzofuran scaffold suggests this is a plausible area for future investigation.

| Compound/Derivative | Cell Line | Observed Efficacy |

| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | MCF-7 (Breast Cancer) | Exhibits cytotoxicity and apoptotic effects. researchgate.netnih.gov |

| Thio-derivatives of Hydroxytyrosol (for context) | HL-60 (Leukemia) | Induce apoptosis and exhibit anti-proliferative activity. nih.gov |

The modification of a lead compound's structure is a cornerstone of drug development, aiming to enhance efficacy and selectivity. For antiproliferative agents, SAR studies reveal which parts of a molecule are essential for its activity. nih.gov

In the context of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, synthetic benzoxazepine derivatives have been created to explore new biological activities. nih.govsci-hub.se This demonstrates a strategy where the core benzofuran structure is used as a scaffold for generating novel compounds with potentially enhanced or different therapeutic properties. nih.gov

General principles from other heterocyclic compounds with antiproliferative activity show that even small modifications can have a significant impact. For example, the addition of water-solubilizing groups or altering substituents on aryl rings attached to the core structure can retain or improve antiproliferative activity against cancer cells. nih.gov These principles can be applied to the 1-(6-hydroxybenzofuran-5-yl)ethanone framework to guide the design of new derivatives with improved anticancer profiles.

Anti-Inflammatory and Antioxidant Activity Research

The structural framework of benzofuran, particularly when substituted with hydroxyl and acetyl groups as seen in 1-(6-Hydroxybenzofuran-5-yl)ethanone, is a cornerstone for the development of potent anti-inflammatory and antioxidant agents. The strategic placement of these functional groups significantly influences the molecule's ability to scavenge reactive oxygen species and modulate inflammatory pathways.

Benzofuran derivatives are recognized for their antioxidant potential, a property largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govscholarena.com The antioxidant capacity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netnih.gov Studies on various hydroxylated benzofuran derivatives have demonstrated significant radical scavenging activity. For instance, a series of hydroxylated 2-phenylbenzofurans showed good antioxidant activity, with some compounds exhibiting EC50 values of 14.9 μM and 16.7 μM. nih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

The presence of a hydroxyl group on the benzofuran ring is crucial for this activity. Theoretical studies using Bond Dissociation Enthalpy (BDE) calculations confirm that benzofuran derivatives are potent antioxidants, with their hydrogen-donating ability being a key mechanism. scholarena.com Research indicates that furan (B31954) fatty acids are potent scavengers of the hydroxyl radical (HO•), reacting at a diffusion-controlled rate, which suggests that benzofuran structures may also serve as effective antioxidants in biological systems by neutralizing this highly reactive species. nih.gov

Table 1: Antioxidant Activity of Selected Benzofuran Derivatives

This table summarizes the antioxidant activity of various benzofuran derivatives, highlighting their radical scavenging capabilities as measured by common assays.

| Compound | Assay | Activity (IC50 / EC50) | Reference |

|---|---|---|---|

| Hydroxylated 2-phenylbenzofuran (B156813) (Compound 15) | DPPH | 14.9 μM | nih.gov |

| Hydroxylated 2-phenylbenzofuran (Compound 17) | DPPH | 16.7 μM | nih.gov |

| Benzofuran-thiazolidinone derivative (4d) | DPPH | 8.27 μM | scholarena.com |

The anti-inflammatory properties of 1-(6-Hydroxybenzofuran-5-yl)ethanone and its analogs are often investigated by measuring their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). nih.gov Overproduction of NO is a hallmark of chronic inflammation. nih.gov Murine macrophage cell lines, such as RAW 264.7, are commonly used models; these cells, when stimulated with lipopolysaccharide (LPS), produce large amounts of NO. mdpi.commdpi.com

Research on 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, a closely related natural product, and its synthetic derivatives demonstrated significant immunomodulatory effects. nih.gov The parent compound inhibited polymorphonuclear leukocyte (PMN) chemotaxis with an IC50 value comparable to ibuprofen (B1674241) and showed strong inhibition of respiratory burst. nih.gov Synthetic aurone (B1235358) derivatives, which share a benzofuranone core, have also been shown to suppress the LPS-induced expression of inflammatory cytokines in RAW 264.7 macrophage cells. ijper.org Numerous studies have confirmed that various benzofuran derivatives can significantly decrease nitrite (B80452) accumulation in LPS-stimulated RAW 264.7 cells, indicating potent inhibition of NO production in a concentration-dependent manner. nih.govmdpi.com This inhibitory action on NO production suggests that these compounds could be valuable in preventing inflammatory diseases mediated by excessive NO. nih.gov

Table 2: Nitric Oxide (NO) Inhibition by Benzofuran Derivatives in LPS-Stimulated RAW 264.7 Cells

This table presents the inhibitory concentration (IC50) values for nitric oxide production by various compounds, demonstrating their potential anti-inflammatory effects.

| Compound/Extract | NO Inhibition (IC50) | Reference |

|---|---|---|

| Epimuqubilin A (Norsesterterpene Peroxide) | 7.4 µM | mdpi.com |

| L-NG-Monomethyl Arginine Citrate (Positive Control) | 25.5 µM | mdpi.com |

| Ethyl acetate (B1210297) fraction of Ulmus pumila L. | Potent, dose-dependent inhibition | nih.gov |

Enzyme Inhibition Studies

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to inhibit specific enzymes involved in various diseases.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. researchgate.net Benzofuran derivatives have emerged as potent inhibitors of this enzyme. researchgate.net Studies have shown that hybrid molecules combining benzofuran and oxadiazole moieties can be significantly more active than the standard drug, acarbose (B1664774). researchgate.net For example, a series of 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles displayed IC50 values ranging from 12.75 µM to 162.05 µM, which is substantially more potent than acarbose (IC50 = 856.45 µM). researchgate.net Structure-activity relationship studies indicate that the nature and position of substituents on the aryl ring greatly influence the inhibitory potential. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Benzofuran Derivatives

This table compares the α-glucosidase inhibitory activity (IC50) of various benzofuran-containing compounds against the standard drug, acarbose.

| Compound Series | Activity Range (IC50) | Standard (Acarbose IC50) | Reference |

|---|---|---|---|

| 5-Aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles | 12.75 ± 0.10 µM - 162.05 ± 1.65 µM | 856.45 ± 5.60 µM | researchgate.net |

| Benzoxazepino(7,6-b)quinolines | 14.0 ± 0.6 µM - 373.85 ± 0.8 µM | 752.0 ± 2.0 µM | researchgate.net |

| 2-(3-Benzoyl-4-hydroxy...)-N-arylacetamides (Compound 12a) | 18.25 µM | 58.8 µM | mdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. researchgate.netresearchgate.net Inhibition of PTP1B can enhance insulin sensitivity. researchgate.net A series of hydroxy benzofuran methyl ketones and their derivatives have been evaluated as PTP1B inhibitors, with many displaying good inhibitory activity. researchgate.net The benzofuran scaffold is considered a key structural unit for designing PTP1B inhibitors. researchgate.netnih.gov For instance, novel benzofuran isoxazolines have been synthesized and shown to have significant PTP1B inhibitory activity, with IC50 values recorded at 76 µM and 81 µM for the most active compounds. nih.gov

Table 4: PTP1B Inhibitory Activity of Benzofuran Derivatives

This table shows the IC50 values for PTP1B inhibition by selected benzofuran isoxazoline (B3343090) derivatives.

| Compound | PTP1B Inhibition (IC50) | Reference |

|---|---|---|

| Benzofuran isoxazoline (Compound 19) | 76 µM | nih.gov |

| Benzofuran isoxazoline (Compound 20) | 81 µM | nih.gov |

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (B1216132) (ACh). frontiersin.org Inhibiting the enzymes that hydrolyze ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary strategy for treatment. frontiersin.orgnih.gov In the later stages of Alzheimer's, BChE activity increases, making it a viable drug target. nih.gov The benzofuran backbone is an important pharmacophore for designing cholinesterase inhibitors. nih.gov

Numerous studies have synthesized and evaluated benzofuran derivatives for their ability to inhibit both AChE and BChE. frontiersin.org A series of hydroxylated 2-phenylbenzofurans were found to be selective inhibitors of BChE over AChE, with the most potent compounds showing BChE IC50 values of 3.57 µM and 6.23 µM. nih.gov Similarly, novel 3-aminobenzofuran derivatives also showed potent inhibitory activity against both enzymes, with one compound exhibiting an IC50 value of 0.55 µM against BChE. frontiersin.org The selectivity towards BChE is a desirable trait, and several 2-arylbenzofuran derivatives isolated from natural sources have shown potent and selective BChE inhibition. mdpi.com

Table 5: Cholinesterase Inhibitory Activity of Benzofuran Derivatives

This table summarizes the IC50 values of various benzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) | Reference |

|---|---|---|---|

| Hydroxylated 2-phenylbenzofuran (Compound 17) | - | 3.57 µM | nih.gov |

| Hydroxylated 2-phenylbenzofuran (Compound 15) | - | 6.23 µM | nih.gov |

| 3-Aminobenzofuran derivative (5f) | 0.64 µM | 0.55 µM | frontiersin.org |

| Cathafuran C (2-arylbenzofuran) | Weakly active | Potent (Ki = 1.7 µM) | mdpi.com |

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory processes. plos.org The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key strategy for developing novel anti-inflammatory drugs. plos.orgsemanticscholar.org While direct studies on 1-(6-hydroxybenzofuran-5-yl)ethanone are not extensively detailed in the available literature, research on related benzofuran derivatives has demonstrated their potential as potent LOX inhibitors.

A series of 2-substituted benzofuran hydroxamic acids were synthesized and evaluated for their 5-lipoxygenase activity. nih.gov These compounds were designed as rigid analogs of (benzyloxy)phenyl hydroxamates and showed promise as inhibitors of the enzyme. nih.gov For instance, derivatives incorporating enhanced lipophilicity near the 2-position of the benzofuran core showed increased inhibitory potency. nih.gov

Similarly, studies on 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans highlighted their efficacy against leukotriene biosynthesis and 5-lipoxygenase activity. Many compounds within this series were identified as potent inhibitors of LTB4 production in human polymorphonuclear leukocytes, with IC50 values in the nanomolar range (7 to 100 nM). nih.gov

The table below summarizes the 5-LOX inhibitory activity of selected benzofuran derivatives, illustrating the potency achieved through structural modifications.

| Compound | Derivative Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | 2-Substituted Benzofuran Hydroxamic Acid | 40 nM | nih.gov |

| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | 2-Substituted Benzofuran Hydroxamic Acid | 40 nM | nih.gov |

| 2-[(4'-methoxyphenyl)methyl]-4-hydroxy-3-methyl-5-propyl-7-chlorobenzofuran (L-656,224) | 2-(Phenylmethyl)-4-hydroxy-3,5-dialkylbenzofuran | 11 nM (Leukotriene biosynthesis) | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. SAR studies help in understanding how different functional groups and their positions on the benzofuran scaffold influence the compound's interaction with biological targets.

Elucidation of Key Structural Features for Desired Biological Activities

Analysis of various benzofuran derivatives has identified several key structural elements crucial for their biological effects.

The Benzofuran Core : The fused ring system of benzofuran serves as a rigid scaffold, which is a common feature in many biologically active molecules. This planarity can facilitate stacking interactions with aromatic residues in enzyme active sites. ontosight.ai

Hydroxyl Groups : The presence of hydroxyl (-OH) groups is often beneficial for activity. For instance, in studies on aurone and indanone derivatives, the introduction of a hydroxyl group was found to enhance antibacterial activity. researchgate.net In the context of enzyme inhibition, the hydroxyl group on the benzofuran ring can act as a hydrogen bond donor or acceptor, anchoring the molecule in the active site.

Substituents at the 2-position : The nature of the substituent at the 2-position of the benzofuran ring significantly impacts potency. For 5-LOX inhibitors, substituents that increase lipophilicity in this region have been shown to enhance inhibitory activity. nih.gov

Electron-Withdrawing Groups : The introduction of electron-withdrawing groups can positively influence the biological profile of the compounds. researchgate.net This modification can alter the electronic properties of the benzofuran ring system, potentially enhancing its interaction with target proteins.

Positional and Substituent Effects on Bioactivity Profiles

The specific placement and type of substituents on the benzofuran skeleton are critical determinants of the bioactivity and pharmacological profile of the derivatives.

Effect of Lipophilicity vs. Polarity : There is often a trade-off between inhibitory potency and oral activity based on the properties of the substituents. In the case of 2-substituted benzofuran hydroxamic acids, increasing lipophilicity at the 2-position boosted 5-LOX inhibition but compromised oral activity. nih.gov Conversely, incorporating small, polar substituents (like methoxymethylene or hydroxymethylene) on the acyl group resulted in more consistent oral activity. nih.gov

Influence of Methoxy Groups : The position of methoxy (-OCH3) groups can be unfavorable for activity in some cases. While not a benzofuran, a study on related indole-based 15-LOX-1 inhibitors noted that a methoxy substitution at the 6-position was unfavorable for inhibition. rug.nl This suggests that the steric bulk and electronic effects of substituents at specific positions are crucial.

Halogenation : The introduction of halogen atoms can also modulate activity. For example, chlorine substitution at the 4- or 5-position was found to be unfavorable for 15-LOX-1 inhibition in an indole (B1671886) series. rug.nl However, the compound L-656,224, a potent 5-LOX inhibitor, features a chlorine atom at the 7-position of the benzofuran ring, indicating that the position of halogenation is key to its effect. nih.gov

Modifications on the Benzene (B151609) Ring : In a study of 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivatives, chemical modifications involving the introduction of methoxy (–OCH3) and ethoxy (–OCH2CH3) groups at different positions on the benzene ring were shown to influence the volume, lipophilicity, and ultimately the cytotoxic activity of the new compounds. researchgate.net

The table below summarizes the observed effects of different substituents on the bioactivity of benzofuran derivatives.

| Structural Modification | Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Increased Lipophilicity | 2-position | Increased 5-LOX inhibitory potency | nih.gov |

| Increased Lipophilicity | 2-position | Reduced oral activity | nih.gov |

| Small Polar Substituents (on acyl group) | - | More consistent oral activity | nih.gov |

| Introduction of Hydroxyl Group | - | Beneficial for antibacterial activity | researchgate.net |

| Introduction of Electron-Withdrawing Group | - | Beneficial for antibacterial activity | researchgate.net |

| Methoxy or Ethoxy Substitution | Benzene ring | Influences volume, lipophilicity, and cytotoxic activity | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 1 6 Hydroxybenzofuran 5 Yl Ethanone and Its Bioactive Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how ligands like 1-(6-hydroxybenzofuran-5-yl)ethanone and its analogs interact with protein targets.

Ligand-Protein Interaction Analysis with Identified Biological Targets

Molecular docking studies have been instrumental in elucidating the interactions between benzofuran (B130515) derivatives and various biological targets. For instance, analogs of 1-(6-hydroxybenzofuran-5-yl)ethanone have been evaluated against enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). researchgate.net These studies investigate the specific binding modes within the active sites of these proteins, revealing key interactions that contribute to their inhibitory activity. researchgate.net

Similarly, the immunomodulatory effects of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, a related compound, have been explored through its interaction with components of the innate immune response. nih.gov Computational analyses help to visualize and understand how these compounds modulate the activity of phagocytes by interacting with specific cellular receptors or enzymes. nih.gov In the context of cancer research, molecular docking has been used to study the binding of benzofuran derivatives to targets like the epidermal growth factor receptor (EGFR) and microbial enzymes such as N-myristoyltransferase (NMT), providing a basis for their potential as anticancer and antimicrobial agents. semanticscholar.orgresearchgate.net

The following table summarizes some of the identified biological targets for bioactive analogs of 1-(6-hydroxybenzofuran-5-yl)ethanone and the nature of the observed interactions.

| Biological Target | Compound/Analog | Key Interactions | Potential Therapeutic Application |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 2-Arylbenzofuran analogs | Hydrogen bonding, hydrophobic interactions | Type 2 Diabetes researchgate.net |

| α-Glucosidase | 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans | Active site binding | Type 2 Diabetes researchgate.net |

| Phagocyte signaling components | 1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone | Modulation of respiratory burst and chemotaxis | Immunomodulation nih.gov |

| N-myristoyltransferase (NMT) | 6-Hydroxybenzofuran-3(2H)-one based 1,3-thiazoles | Active site interactions | Antimicrobial researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | Benzofuran-1,2,3-triazole hybrids | Binding to the kinase domain | Anticancer nih.gov |

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict how a ligand binds to a protein and the strength of this interaction, often expressed as binding affinity or docking score. For benzofuran derivatives, docking simulations predict the specific orientations (binding modes) within the active site of a target protein and estimate the binding energy. researchgate.net These predictions are crucial for understanding the structure-activity relationship (SAR), which explains how the chemical structure of a molecule relates to its biological activity.

For example, studies on benzofuran analogs as potential inhibitors of superoxide (B77818) dismutase have used docking to predict binding modes and affinities, which are then correlated with experimental antioxidant activities. univ-tlemcen.dz The binding affinities, often calculated in kcal/mol, provide a quantitative measure of the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity. researchgate.net These computational predictions guide the selection of the most promising compounds for further experimental testing. nih.gov

The table below provides a hypothetical representation of predicted binding affinities for a series of 1-(6-hydroxybenzofuran-5-yl)ethanone analogs against a specific protein target.

| Analog | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues |

| Analog A | -8.5 | ASP121, LYS78, PHE282 |

| Analog B | -7.9 | ASP121, TYR45 |

| Analog C | -9.2 | ASP121, LYS78, TRP279 |

| Analog D | -6.8 | TYR45 |

Quantum Mechanics and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, quantum mechanics (QM) and molecular dynamics (MD) simulations offer a more dynamic and detailed understanding of molecular behavior.

Conformational Analysis and Tautomerism

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For molecules like 1-(6-hydroxybenzofuran-5-yl)ethanone, which have rotatable bonds, multiple conformations can exist. Computational methods can identify the most stable (lowest energy) conformations, which are likely the ones that interact with biological targets. researchgate.net

Tautomerism, the interconversion of structural isomers, is another important aspect that can be studied using computational methods. For a molecule with a hydroxyl group adjacent to a carbonyl group, keto-enol tautomerism is possible. Quantum mechanics calculations can determine the relative stabilities of the tautomeric forms and the energy barrier for their interconversion. This is crucial as different tautomers may exhibit different biological activities.

Understanding Electronic Properties and Reactivity

Quantum mechanics calculations provide detailed information about the electronic structure of a molecule, which governs its reactivity and interactions. Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential can be calculated. These properties help in understanding how the molecule will interact with other molecules, such as a protein receptor or a substrate. For instance, the local reactivity descriptors can identify the most likely sites for nucleophilic or electrophilic attack, providing insights into potential metabolic pathways or covalent interactions with a target. semanticscholar.org

In Silico Screening and Virtual Library Design

The insights gained from molecular modeling studies can be leveraged for the discovery of new and more potent bioactive compounds through in silico screening and virtual library design.

Virtual screening involves the use of computational methods to screen large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach is much faster and more cost-effective than traditional high-throughput screening. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is often used in virtual screening to identify molecules with the desired features. mdpi.com

Building upon the scaffold of 1-(6-hydroxybenzofuran-5-yl)ethanone, virtual libraries of novel analogs can be designed. This involves systematically modifying the parent structure and then using computational methods to predict the biological activity and other properties of the new compounds. This rational design approach, guided by molecular modeling, can accelerate the discovery of new drug candidates with improved efficacy and selectivity.

Design of Novel Benzofuran Derivatives with Predicted Activities

The scaffold of 1-(6-Hydroxybenzofuran-5-yl)ethanone serves as a foundational structure for the computational design of novel bioactive analogs. Through in silico modifications, researchers can explore a vast chemical space to identify derivatives with potentially enhanced biological activities. nih.gov This process often involves the application of established medicinal chemistry principles and computational tools to predict the therapeutic potential of newly designed compounds. nih.gov

One common approach is the bioisosteric replacement of functional groups on the parent molecule. For instance, the hydroxyl and acetyl groups of 1-(6-Hydroxybenzofuran-5-yl)ethanone can be substituted with other moieties to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications can be guided by quantitative structure-activity relationship (QSAR) models derived from existing benzofuran analogs to predict the impact of structural changes on biological activity.

Computational techniques like molecular docking are instrumental in the rational design of novel derivatives. jazindia.com By modeling the interaction of designed analogs with the binding sites of specific biological targets, such as enzymes or receptors, their potential efficacy can be estimated. For example, in the design of novel inhibitors, the benzofuran core can be strategically functionalized to optimize interactions with key amino acid residues within a protein's active site. This structure-guided design process can lead to the identification of compounds with high predicted affinity and selectivity. rcsb.org

Furthermore, the design of hybrid molecules, where the 1-(6-Hydroxybenzofuran-5-yl)ethanone scaffold is combined with other pharmacophores, represents another avenue for discovering novel bioactive compounds. This strategy aims to incorporate the beneficial properties of different chemical classes into a single molecule with a potentially synergistic or multi-target activity. Computational methods are essential for predicting the conformational properties and interaction profiles of such hybrid structures.

The following table illustrates a hypothetical design strategy for novel derivatives based on the 1-(6-Hydroxybenzofuran-5-yl)ethanone scaffold, along with the predicted impact on activity based on common computational design principles.

| Parent Scaffold | Modification Strategy | Designed Derivative | Predicted Activity/Target | Rationale |

|---|---|---|---|---|

| 1-(6-Hydroxybenzofuran-5-yl)ethanone | Hydroxyl group replacement | 1-(6-methoxybenzofuran-5-yl)ethanone | Increased metabolic stability | Methylation of the hydroxyl group can prevent phase II metabolism. |

| 1-(6-Hydroxybenzofuran-5-yl)ethanone | Acetyl group modification | 1-(6-hydroxybenzofuran-5-yl)propan-1-one | Altered binding affinity | Elongating the acyl chain can explore deeper hydrophobic pockets in a target protein. |

| 1-(6-Hydroxybenzofuran-5-yl)ethanone | Ring substitution | 1-(2-bromo-6-hydroxybenzofuran-5-yl)ethanone | Enhanced potency | Introduction of a halogen atom can lead to additional interactions with the target. |

| 1-(6-Hydroxybenzofuran-5-yl)ethanone | Hybridization with a known pharmacophore | 2-(1-(6-hydroxybenzofuran-5-yl)ethylidene)hydrazine-1-carboxamide | Potential anticonvulsant activity | Incorporation of a semicarbazide (B1199961) moiety, a known anticonvulsant pharmacophore. |

Database Utilization for Structural Information and Interactions

The computational study of 1-(6-Hydroxybenzofuran-5-yl)ethanone and its analogs heavily relies on the utilization of various chemical and biological databases. These resources provide a wealth of information regarding the structural properties, bioactivities, and potential biological targets of small molecules.

Chemical Databases for Structural Information:

Databases such as PubChem, ChEMBL, and ZINC serve as primary sources for retrieving structural information about 1-(6-Hydroxybenzofuran-5-yl)ethanone and a multitude of its analogs. nih.govyoutube.comnih.gov These platforms offer downloadable 2D and 3D structures of compounds in various file formats suitable for computational analysis. nih.gov Researchers can perform substructure and similarity searches to identify commercially available or synthetically feasible analogs for virtual screening campaigns. youtube.com The ZINC database, in particular, provides a vast collection of purchasable compounds in ready-to-dock formats, facilitating large-scale virtual screening efforts. youtube.com

Biological Activity Databases:

ChEMBL is a crucial resource for accessing curated bioactivity data from medicinal chemistry literature. nih.gov By querying ChEMBL for benzofuran-containing compounds, researchers can gather experimental data on their biological activities, such as IC50 or Ki values, against various targets. This information is invaluable for building and validating QSAR models and for understanding the structure-activity relationships within this class of compounds.

Protein Structure Databases:

The Protein Data Bank (PDB) is the principal repository for 3D structural data of large biological molecules, including proteins and nucleic acids. pdbj.org While a crystal structure of a protein in complex with 1-(6-Hydroxybenzofuran-5-yl)ethanone might not be available, the PDB can be searched for structures of homologous proteins or proteins complexed with similar benzofuran derivatives. nih.gov These structures can be used as templates for homology modeling or as starting points for molecular docking studies to predict the binding mode and affinity of 1-(6-Hydroxybenzofuran-5-yl)ethanone and its analogs.

The following table summarizes the key databases and their applications in the computational study of 1-(6-Hydroxybenzofuran-5-yl)ethanone.

| Database | Type of Information | Application in Research |

|---|---|---|

| PubChem | Chemical structures, identifiers, and properties | Retrieving basic information and 2D/3D structures of the compound and its analogs. |

| ChEMBL | Bioactivity data from medicinal chemistry literature | Gathering experimental data for QSAR model development and SAR analysis. nih.gov |

| ZINC | Commercially available compounds for virtual screening | Sourcing analogs for virtual screening campaigns and identifying purchasable hits. nih.govyoutube.com |

| Protein Data Bank (PDB) | 3D structures of proteins and other macromolecules | Obtaining target structures for molecular docking and homology modeling. pdbj.orgnih.gov |

Emerging Research Frontiers and Future Directions for 1 6 Hydroxybenzofuran 5 Yl Ethanone

Development of Green Chemistry Approaches for Synthesis

The synthesis of benzofuran (B130515) derivatives is traditionally reliant on methods that can be resource-intensive and may generate hazardous waste. acs.orgnih.gov In response, the principles of green chemistry are being increasingly integrated into synthetic strategies to create more environmentally benign and efficient processes. Future research is focused on advancing these methodologies.

Key green chemistry approaches being developed for benzofuran synthesis include:

Biocatalysis: Utilizing whole-cell biocatalysts, such as Lactobacillus paracasei, for the asymmetric bioreduction of benzofuran ketones presents a highly sustainable method. This approach allows for the production of specific enantiomers, like (S)-1-(benzofuran-2-yl)ethanol, in an aqueous medium under mild conditions, achieving high yields and excellent enantiomeric excess. nih.govresearchgate.net

Alternative Solvents and Catalysts: The use of eco-friendly deep eutectic solvents (DES) in conjunction with catalysts like copper iodide offers a greener alternative to conventional volatile organic solvents. acs.orgnih.gov Similarly, employing catalysts such as Zirconium chloride under solvent-free conditions provides an efficient and environmentally friendly protocol. researchgate.net

Energy-Efficient Methods: Photocatalytic synthesis, using sustainable energy sources like blue LEDs, is an emerging technique for constructing benzofuran rings. thieme-connect.com Microwave-assisted synthesis is another energy-efficient method being used to accelerate reactions and improve yields for heterocyclic compounds. rsc.org

Catalyst-Free Reactions: Designing synthetic pathways that proceed efficiently without a catalyst represents a significant advancement in green chemistry. Catalyst-free cascade reactions, for instance between nitroepoxides and salicylaldehydes, are being explored for the synthesis of various benzofuran derivatives. acs.org

| Green Chemistry Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Biocatalysis | Use of whole cells or enzymes, aqueous medium, mild conditions, high stereoselectivity. | Asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone. | nih.govresearchgate.net |

| Deep Eutectic Solvents (DES) | Eco-friendly, biodegradable solvent system. | Copper-catalyzed one-pot synthesis of benzofuran derivatives. | acs.orgnih.gov |

| Photocatalysis | Uses light as a sustainable energy source. | Aerobic photooxidative transformation of 4-hydroxycoumarins. | thieme-connect.com |

| Catalyst-Free Synthesis | Avoids catalyst cost, toxicity, and removal steps. | Reaction between nitroepoxides and salicylaldehydes. | acs.org |

Exploration of New Biological Modalities Beyond Current Findings

While benzofuran derivatives are well-documented for their antimicrobial, antioxidant, and antitumor activities, current research is unveiling novel biological targets and therapeutic applications. nih.govrsc.org The focus is shifting towards complex diseases and pathways where these compounds can act as modulators.

One of the most promising new areas is immunomodulation . The derivative 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone has been shown to modulate the innate immune response of phagocytes. nih.gov It exhibits significant inhibitory effects on the respiratory burst of human polymorphonuclear leukocytes (PMNs) and can inhibit their chemotactic migration, highlighting its potential as a lead for developing new anti-inflammatory agents. nih.gov

Another significant frontier is neuroprotection , particularly in the context of neurodegenerative diseases like Alzheimer's. Newly designed 2-arylbenzofuran derivatives have been identified as multi-target-directed ligands. nih.gov These compounds can exhibit neuroprotective activity against Aβ-induced toxicity and act as potent ligands for the cannabinoid 2 (CB2) receptor, which is involved in modulating neuroinflammation. Their ability to switch microglia from a pro-inflammatory to a neuroprotective phenotype presents a novel therapeutic strategy. nih.gov

Furthermore, research is identifying highly specific molecular targets for benzofuran-based compounds. For instance, derivatives of benzofuran-3(2H)-one have been discovered as novel inhibitors of Death-associated protein kinase 2 (DRAK2), a protein implicated in the apoptosis of pancreatic β-cells. researchgate.net This discovery opens a potential therapeutic avenue for protecting these essential cells in the context of diabetes. researchgate.net

| Emerging Biological Modality | Mechanism of Action | Therapeutic Potential | Reference |

|---|---|---|---|

| Immunomodulation | Inhibition of respiratory burst and chemotaxis in polymorphonuclear leukocytes (PMNs). | Anti-inflammatory agents. | nih.gov |

| Neuroprotection | Activity at cannabinoid 2 (CB2) receptors; modulation of microglial phenotype. | Alzheimer's disease and other neurodegenerative disorders. | nih.gov |

| Targeted Kinase Inhibition | Inhibition of Death-associated protein kinase 2 (DRAK2). | Protection of pancreatic β-cells in diabetes. | researchgate.net |

Rational Design of Advanced Chemical Probes and Research Tools

Beyond direct therapeutic applications, the benzofuran scaffold is proving to be an excellent foundation for the rational design of chemical probes and research tools. These tools are crucial for studying complex biological systems and for the early stages of drug discovery.

A key strategy in this area is fragment-based drug discovery . Here, a small, low-affinity benzofuran "fragment" that binds to a biological target is identified and then systematically elaborated to create a high-affinity ligand. This approach has been successfully used to develop a new class of inhibitors for Escherichia coli DsbA, a bacterial virulence factor. mdpi.com The initial benzofuran hit was chemically modified, and its binding was validated using sophisticated ligand-detected NMR spectroscopy methods, such as Saturation-Transfer Difference (STD) and water-ligand observed via gradient spectroscopy (waterLOGSY). mdpi.com

Benzofuran derivatives are also being developed as selective ligands to probe the function of specific receptors. For example, certain derivatives have been identified as potent inverse agonists for the CB2 receptor, making them valuable tools for investigating the role of the endocannabinoid system in various physiological and pathological processes. nih.gov The development of such probes is essential for target validation and understanding receptor pharmacology. Additionally, the inherent fluorescence of some benzofuran systems makes them attractive candidates for the development of fluorescent probes to visualize biological processes. scienceopen.com

Investigation into Non-Biological Applications (e.g., materials science)

The unique electronic and structural properties of the benzofuran ring system are attracting interest for applications outside of medicine, particularly in the field of materials science. numberanalytics.com Research is exploring the integration of this scaffold into functional organic materials for electronics and energy applications.

In organic electronics , benzofuran derivatives are being investigated for use in:

Organic Field-Effect Transistors (OFETs): Benzofuran-thiophene hybrid structures have shown promise in the construction of highly efficient OFETs, which are fundamental components of modern electronics. acs.org

Organic Photovoltaics (OPVs): Polymers containing the benzofuran motif have been utilized as donor materials in the active layer of solar cells. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of certain benzofuran compounds make them suitable candidates for emissive materials in OLEDs, which are used in displays and lighting. numberanalytics.com

The potential applications extend to energy storage , where benzofuran derivatives are being explored as novel materials for batteries and supercapacitors. numberanalytics.com Furthermore, the rigid structure of the benzofuran ring can be incorporated into advanced polymers. Furan-based diols, for example, have been used to synthesize novel semi-aromatic polyesters, indicating a pathway for creating new bio-based materials with unique thermal and mechanical properties. rsc.org

| Non-Biological Application Area | Specific Use | Key Property of Benzofuran Scaffold | Reference |

|---|---|---|---|

| Organic Electronics | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs). | Semiconducting and fluorescent properties. | acs.orgnumberanalytics.com |

| Energy Storage | Materials for batteries and supercapacitors. | Electrochemical properties. | numberanalytics.com |

| Polymer Chemistry | Monomers for semi-aromatic polyesters. | Rigid, stable heterocyclic structure. | rsc.org |

| Catalysis | Catalysts for cross-coupling and hydrogenation reactions. | Ability to coordinate with metal centers. | numberanalytics.com |

Q & A

Basic Synthesis Methodology

Q: What are the established synthetic routes for preparing 1-(6-Hydroxybenzofuran-5-yl)ethanone, and what catalysts or conditions are critical for high yield? A: The compound can be synthesized via condensation reactions between hydroxy-substituted benzofuran precursors and acetylating agents. For example, analogous methods involve refluxing in anhydrous ethanol with catalysts like piperidine (used for similar pyrazole-acetyl derivatives) to facilitate nucleophilic substitution or Friedel-Crafts acetylation . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield optimization requires strict control of reaction temperature (70–80°C) and moisture-free conditions to prevent hydroxyl group side reactions .

Advanced Synthesis Challenges

Q: How can researchers address low yield and impurity formation during the synthesis of 1-(6-Hydroxybenzofuran-5-yl)ethanone? A: Key challenges include steric hindrance from the hydroxy group and benzofuran ring rigidity. Advanced strategies:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Protecting groups : Temporarily protect the hydroxy group (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired oxidation or dimerization .

- Catalyst screening : Test alternatives to piperidine, such as Lewis acids (AlCl₃) or ionic liquids, to enhance acetyl group positioning .

Basic Spectroscopic Characterization